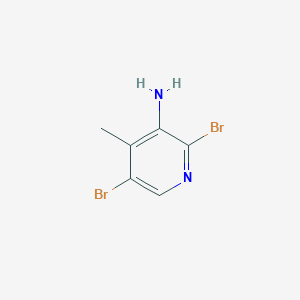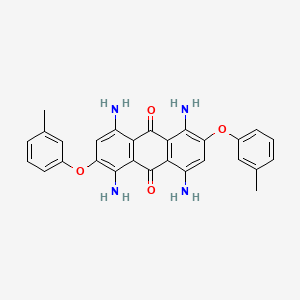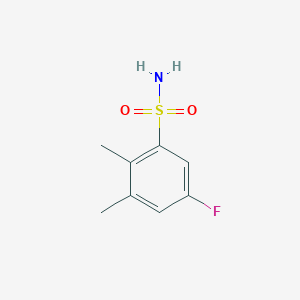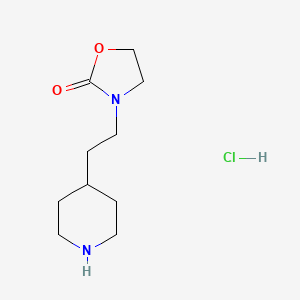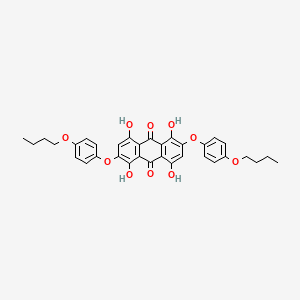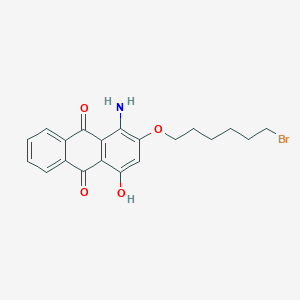
1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are widely used in dyes, pigments, and pharmaceuticals. This particular compound features a brominated hexyl ether side chain, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps:
Etherification: The brominated hexyl chain is then reacted with 1-amino-4-hydroxyanthracene-9,10-dione to form the ether linkage. This step often requires a base such as potassium carbonate to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to form hydroquinone derivatives.
Substitution: The bromine atom in the hexyl chain can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hexyl ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. These mechanisms contribute to its potential anticancer and antimicrobial activities.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the brominated hexyl ether side chain.
2-Amino-3-((6-bromohexyl)oxy)-1,4-naphthoquinone: Similar structure but with a naphthoquinone core.
1-Bromo-4-hydroxyanthracene-9,10-dione: Contains a bromine atom directly attached to the anthraquinone core.
Uniqueness
1-Amino-2-((6-bromohexyl)oxy)-4-hydroxyanthracene-9,10-dione is unique due to the presence of both the amino and hydroxyl groups on the anthraquinone core, as well as the brominated hexyl ether side chain. This combination of functional groups can enhance its reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
60568-88-9 |
|---|---|
Fórmula molecular |
C20H20BrNO4 |
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
1-amino-2-(6-bromohexoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H20BrNO4/c21-9-5-1-2-6-10-26-15-11-14(23)16-17(18(15)22)20(25)13-8-4-3-7-12(13)19(16)24/h3-4,7-8,11,23H,1-2,5-6,9-10,22H2 |
Clave InChI |
JENGXWAMIACLTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


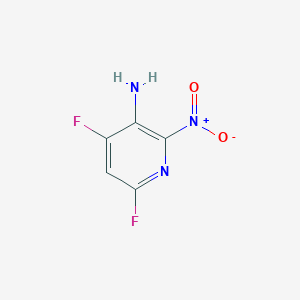

![Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester](/img/structure/B13136213.png)
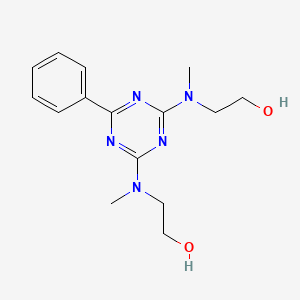
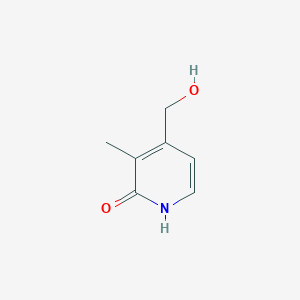
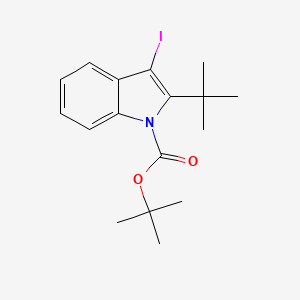
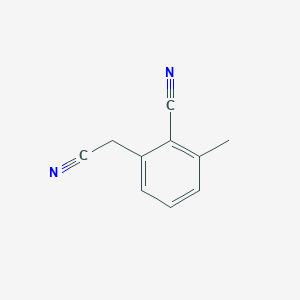
![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)
